Cas no 19072-58-3 (Benzamide, 4-hydroxy-3-methoxy-)

Benzamide, 4-hydroxy-3-methoxy-, is a substituted benzamide derivative characterized by the presence of hydroxyl and methoxy functional groups at the 4- and 3-positions of the aromatic ring, respectively. This structural configuration imparts distinct chemical properties, including enhanced solubility in polar solvents and potential reactivity in electrophilic substitution reactions. The compound is of interest in synthetic organic chemistry and pharmaceutical research due to its utility as an intermediate in the preparation of more complex molecules. Its well-defined functional groups also make it a candidate for studies involving hydrogen bonding and molecular interactions. Available in high purity, it is suitable for analytical and research applications requiring precise chemical composition.
Benzamide, 4-hydroxy-3-methoxy- structure
19072-58-3 structure
Product Name:Benzamide, 4-hydroxy-3-methoxy-
CAS No:19072-58-3
MF:C8H9NO3
MW:167.161962270737
CID:1383637
PubChem ID:354088
Update Time:2025-05-19

Benzamide, 4-hydroxy-3-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-hydroxy-3-methoxy-
    • 4-hydroxy-3-methoxybenzamide
    • NSC 604563
    • NSC-604563
    • DTXSID90172568
    • 19072-58-3
    • 4-Hydroxy-3-methoxybenzamide #
    • MB25472
    • Q27295557
    • Benzoic acid amide, 4-hydroxy-3-methoxy-
    • vanillylamide
    • UNII-ZI2G6PD23C
    • 4-hydroxy-3-methoxy-benzamide
    • ZI2G6PD23C
    • NSC604563
    • SCHEMBL340398
    • Vanillamide
    • DB-342201
    • Inchi: 1S/C8H9NO3/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4,10H,1H3,(H2,9,11)
    • InChI Key: TZZAKSLHHIJRLL-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(C(N)=O)=C1)O

Computed Properties

  • Exact Mass: 167.05827
  • Monoisotopic Mass: 167.058243149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 72.55

Benzamide, 4-hydroxy-3-methoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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19072-58-3 97%
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Alichem
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Additional information on Benzamide, 4-hydroxy-3-methoxy-

Benzamide, 4-Hydroxy-3-Methoxy

Benzamide, 4-hydroxy-3-methoxy (CAS No. 19072-58-3) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also known as 4-hydroxy-3-methoxybenzamide, belongs to the class of aromatic amides and is characterized by its unique substitution pattern on the benzene ring. The presence of both hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4th and 3rd positions, respectively, imparts distinct chemical and biological properties to this molecule.

Recent studies have highlighted the potential of 4-hydroxy-3-methoxybenzamide in various therapeutic applications. Researchers have explored its role as a modulator of cellular signaling pathways, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been shown to exhibit antioxidant properties, which are crucial for mitigating oxidative stress—a key factor in the progression of these diseases. Additionally, in vitro experiments have demonstrated its ability to inhibit specific enzymes associated with inflammation, suggesting its potential as an anti-inflammatory agent.

The synthesis of 4-hydroxy-3-methoxybenzamide involves a multi-step process that typically begins with the preparation of the corresponding hydroxylated and methoxylated benzene derivative. One common approach is the nucleophilic acylation of 4-hydroxy-3-methoxybenzoic acid using an appropriate amide source. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) or carbonyl diimide (CDI), which enhance the reactivity of the carboxylic acid group. The resulting product is then purified through techniques such as column chromatography or recrystallization to ensure high purity.

From a structural perspective, 4-hydroxy-3-methoxybenzamide exhibits a planar aromatic system with conjugated electron-withdrawing groups. The hydroxyl group at position 4 introduces hydrogen bonding capabilities, while the methoxy group at position 3 contributes to steric hindrance and electronic effects. These features collectively influence the compound's solubility, stability, and bioavailability. For instance, studies have shown that the presence of these substituents enhances the compound's ability to cross cellular membranes, making it more effective in targeting intracellular pathways.

In terms of biological activity, 4-hydroxy-3-methoxybenzamide has been investigated for its potential as a neuroprotective agent. Preclinical studies using animal models have demonstrated that this compound can reduce neuronal damage caused by oxidative stress and inflammation. Furthermore, it has shown promise in modulating key proteins involved in amyloid-beta aggregation—a hallmark of Alzheimer's disease. These findings underscore its potential as a lead compound for drug development in neurology.

Another area of interest lies in the anticancer properties of 4-hydroxy-3-methoxybenzamide. Emerging research suggests that this compound may inhibit the proliferation of cancer cells by interfering with their metabolic pathways or inducing apoptosis. For example, studies have shown that it can downregulate pro-survival signaling pathways such as PI3K/AKT and upregulate pro-apoptotic factors like Bax and caspase-3. These effects highlight its potential as a chemotherapeutic agent or a complementary treatment option for cancer patients.

The pharmacokinetic profile of 4-hydroxy-3-methoxybenzamide is another critical aspect that has been extensively studied. Research indicates that this compound exhibits moderate bioavailability when administered orally, with peak plasma concentrations achieved within 2–4 hours post-administration. Its elimination half-life is approximately 6–8 hours, suggesting that it may require multiple dosing regimens for sustained therapeutic effects.

In conclusion, Benzamide, 4-hydroxy-3-methoxy (CAS No. 19072-58-3) is a versatile compound with promising applications in various therapeutic areas. Its unique chemical structure and biological properties make it an attractive candidate for further research and development in drug discovery programs targeting neurodegenerative diseases, inflammation, and cancer.

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